

Application Notes and Protocols for Pyrazole-3-boronic acid pinacol ester

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Compound of Interest

Compound Name: Pyrazole-3-boronic acid

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Introduction

Pyrazole-3-boronic acid pinacol ester is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. The pyrazole motif is a privileged scaffold found in numerous biologically active compounds and approved pharmaceuticals.^{[1][2]} The boronic acid pinacol ester functionality renders it an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the efficient formation of carbon-carbon bonds.^{[3][4]} This allows for the synthesis of complex molecules with diverse therapeutic potential, including kinase inhibitors.^{[1][5]}

These application notes provide detailed protocols for the use of **Pyrazole-3-boronic acid** pinacol ester in Suzuki-Miyaura coupling reactions and the subsequent evaluation of the resulting pyrazole derivatives as kinase inhibitors, particularly targeting the JAK/STAT signaling pathway.

I. Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex.^[6] **Pyrazole-3-boronic acid** pinacol ester is a stable and effective coupling partner in these reactions.

General Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of **Pyrazole-3-boronic acid** pinacol ester with an aryl or heteroaryl halide.

Materials:

- **Pyrazole-3-boronic acid** pinacol ester
- Aryl or heteroaryl halide (e.g., bromide or iodide)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{PdCl}_2(\text{dppf})$)
- Base (e.g., K_2CO_3 , Cs_2CO_3 , K_3PO_4)
- Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
- Degassing equipment (e.g., nitrogen or argon line)
- Standard glassware for organic synthesis

Procedure:

- To an oven-dried reaction flask, add **Pyrazole-3-boronic acid** pinacol ester (1.2 equivalents), the aryl or heteroaryl halide (1.0 equivalent), and the base (2.0 equivalents).
- The flask is evacuated and backfilled with an inert gas (nitrogen or argon) three times.
- Add the palladium catalyst (0.05 equivalents) to the flask.
- Add the anhydrous solvent to the reaction mixture.
- Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
- Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

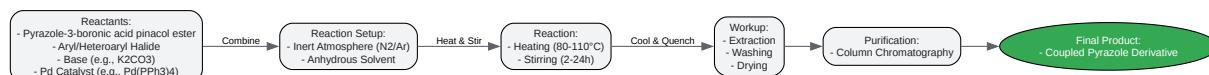
Data Presentation: Suzuki-Miyaura Coupling

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of **Pyrazole-3-boronic acid** pinacol ester with various aryl halides.

Entry	Aryl Halide	Catalyst	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
1	4-Bromoanisole	Pd(PPh ₃) ₄	K ₂ CO ₃	Toluene/H ₂ O	100	12	85
2	3-Iodopyridine	PdCl ₂ (dpfp)	Cs ₂ CO ₃	1,4-Dioxane	90	8	78
3	1-Bromo-4-(trifluoromethyl)benezene	Pd(OAc) ₂ /SPhos	K ₃ PO ₄	Toluene/H ₂ O	110	16	92
4	2-Bromothiophene	Pd(PPh ₃) ₄	K ₂ CO ₃	DMF	100	6	81

Note: Yields are representative and may vary depending on the specific substrate and reaction scale.

Experimental Workflow: Suzuki-Miyaura Coupling



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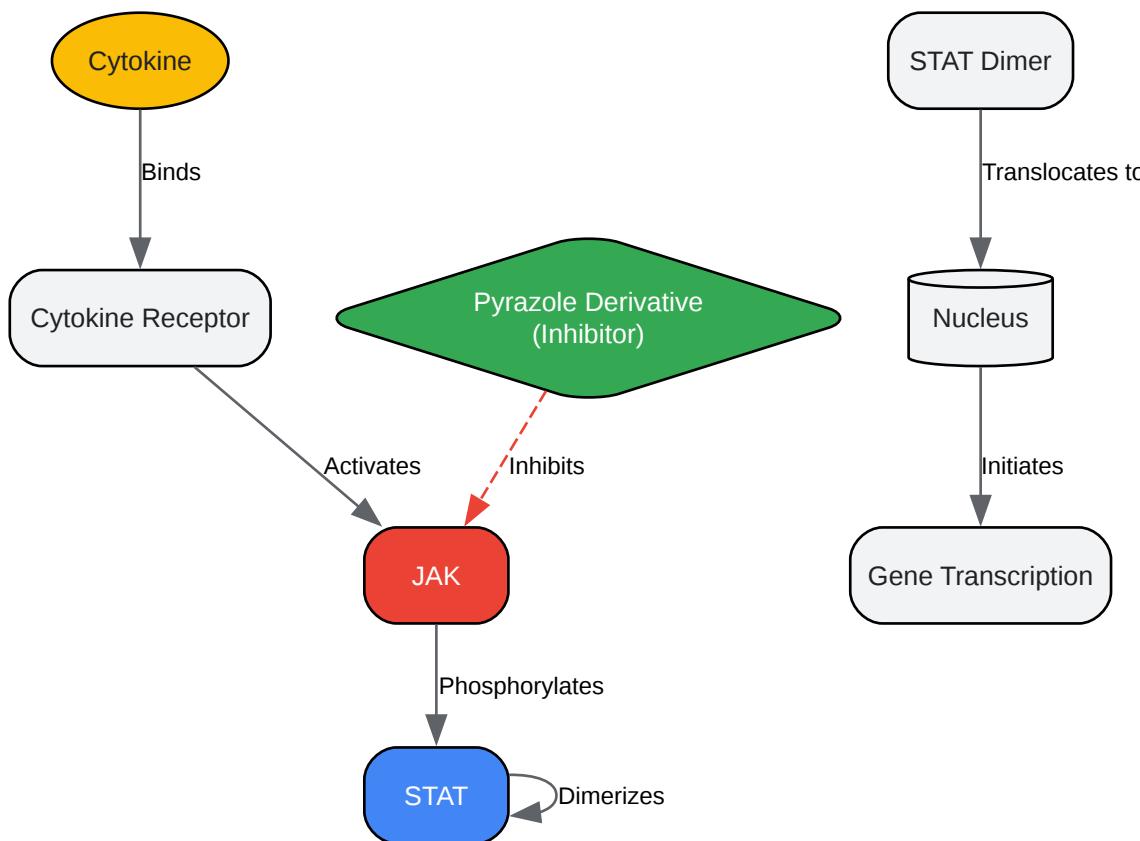
Caption: Workflow for the Suzuki-Miyaura coupling reaction.

II. Application in Kinase Inhibition: Targeting the JAK/STAT Pathway

Pyrazole-containing compounds are prominent as inhibitors of Janus kinases (JAKs), which are critical components of the JAK/STAT signaling pathway.^{[4][7][8]} Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders.^{[4][7][8]}

Compounds synthesized from **Pyrazole-3-boronic acid pinacol ester** can be evaluated for their inhibitory activity against JAK kinases.

JAK/STAT Signaling Pathway



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Caption: The JAK/STAT signaling pathway and the point of inhibition by pyrazole derivatives.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory activity of pyrazole derivatives against JAK kinases using a luminescence-based assay that measures ADP production.

Materials:

- Synthesized pyrazole derivatives
- Recombinant human JAK1, JAK2, and JAK3 enzymes
- Substrate peptide
- ATP

- Assay buffer
- ADP-Glo™ Kinase Assay kit (or similar)
- White, opaque 384-well microplates
- Plate reader capable of measuring luminescence

Procedure:

- Compound Preparation: Prepare serial dilutions of the pyrazole derivatives in DMSO. A typical starting concentration is 10 mM.
- Kinase Reaction:
 - Add 2.5 µL of the pyrazole derivative or control (DMSO) to the wells of a 384-well plate.
 - Add 2.5 µL of a mixture containing the JAK enzyme and the substrate peptide in the assay buffer.
 - Initiate the kinase reaction by adding 5 µL of ATP solution.
 - Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
- ADP Detection:
 - Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
 - Incubate for 40 minutes at room temperature.
 - Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
 - Incubate for 30 minutes at room temperature.
- Data Acquisition: Measure the luminescence of each well using a plate reader.
- Data Analysis:

- Calculate the percentage of inhibition for each compound concentration relative to the control (DMSO).
- Plot the percentage of inhibition against the logarithm of the compound concentration.
- Determine the IC_{50} value by fitting the data to a dose-response curve.

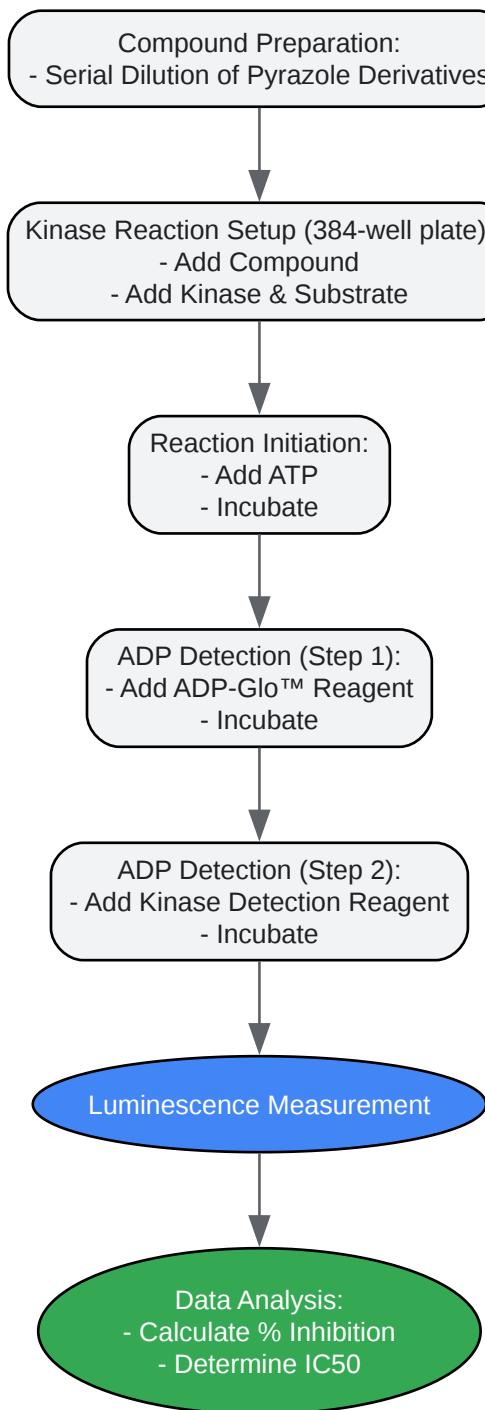
Data Presentation: Kinase Inhibitory Activity

The following table presents the half-maximal inhibitory concentrations (IC_{50}) of representative 4-amino-(1H)-pyrazole derivatives against JAK family kinases.[\[7\]](#)[\[8\]](#)

Compound	JAK1 IC_{50} (nM)	JAK2 IC_{50} (nM)	JAK3 IC_{50} (nM)
3a	10.3	4.6	13.2
3b	8.9	3.1	9.8
3c	7.5	2.8	8.1
3d	5.1	2.5	6.4
3e	4.2	2.3	4.9
3f	3.4	2.2	3.5
11b	15.6	5.8	18.4
Ruxolitinib	3.3	2.8	428

Data extracted from a study on 4-amino-(1H)-pyrazole derivatives as JAK inhibitors.[\[7\]](#)[\[8\]](#)

Experimental Workflow: Kinase Inhibition Assay



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